Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone structure
1-(Isoquinolin-3-yl)ethanone structure
Nome do Produto:1-(Isoquinolin-3-yl)ethanone
N.o CAS:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275

1-(Isoquinolin-3-yl)ethanone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(Isoquinolin-3-yl)ethanone
    • 1-isoquinolin-3-ylethanone
    • 1-ISOQUINOLIN-3-YL-ETHANONE
    • 3-Acetylisoquinoline
    • Ethanone,1-(3-isoquinolinyl)-
    • 1-(3-Isoquinolinyl)ethanone (ACI)
    • 1-(Isoquinolin-3-yl)ethan-1-one
    • 1-(3-isoquinolinyl)ethanone
    • SCHEMBL2126619
    • AB25777
    • 3-acetyl-isoquinoline
    • BS-29725
    • EN300-1655826
    • AKOS006295633
    • CS-0141837
    • 91544-03-5
    • MFCD06658291
    • Z1198169433
    • NLMXNLJJYMMQIF-UHFFFAOYSA-N
    • MDL: MFCD06658291
    • Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
    • Chave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Propriedades Computadas

  • Massa Exacta: 171.06800
  • Massa monoisotópica: 173.047678
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 205
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 50.2
  • XLogP3: 2.1

Propriedades Experimentais

  • PSA: 29.96000
  • LogP: 2.43740

1-(Isoquinolin-3-yl)ethanone Informações de segurança

1-(Isoquinolin-3-yl)ethanone Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Isoquinolin-3-yl)ethanone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y0989508-5g
1-(Isoquinolin-3-yl)ethanone
91544-03-5 95%
5g
$1080 2024-08-02
TRC
I822438-10mg
1-(Isoquinolin-3-yl)ethanone
91544-03-5
10mg
$64.00 2023-05-18
Chemenu
CM111583-1g
1-(isoquinolin-3-yl)ethanone
91544-03-5 95%
1g
$290 2021-08-06
Enamine
EN300-1655826-0.25g
1-(isoquinolin-3-yl)ethan-1-one
91544-03-5 95.0%
0.25g
$148.0 2025-02-20
Enamine
EN300-1655826-0.5g
1-(isoquinolin-3-yl)ethan-1-one
91544-03-5 95.0%
0.5g
$233.0 2025-02-20
abcr
AB445109-1g
1-(Isoquinolin-3-yl)ethanone, min. 95%; .
91544-03-5
1g
€726.50 2025-02-19
abcr
AB445109-100mg
1-(Isoquinolin-3-yl)ethanone, min. 95%; .
91544-03-5
100mg
€212.00 2025-02-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0136-100mg
1-Isoquinolin-3-yl-ethanone
91544-03-5 96%
100mg
1060.05CNY 2021-05-08
Enamine
EN300-1655826-0.1g
1-(isoquinolin-3-yl)ethan-1-one
91544-03-5 95.0%
0.1g
$104.0 2025-02-20
Enamine
EN300-1655826-2.5g
1-(isoquinolin-3-yl)ethan-1-one
91544-03-5 95.0%
2.5g
$633.0 2025-02-20

1-(Isoquinolin-3-yl)ethanone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Diethyl ether ,  Benzene
Referência
Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II
Crowne, F. R.; et al, Canadian Journal of Chemistry, 1954, 32, 641-5

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Referência
Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts
Beres, Mariann; et al, Monatshefte fuer Chemie, 1998, 129, 897-908

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrochloric acid ;  reflux; 4 h, reflux
1.2 Reagents: Ethanol ,  Sulfuric acid Solvents: Ethanol ;  72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ;  90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ;  0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ;  neutralized, 0 °C
Referência
Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications
Chow, Pui-Keong; et al, Angewandte Chemie, 2015, 54(7), 2084-2089

Synthetic Routes 4

Condições de reacção
Referência
2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents
Klayman, D. L.; et al, Arzneimittel-Forschung, 1986, 36(1), 10-13

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization
Guanti, G.; et al, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ;  basified
Referência
Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand
Field, John S.; et al, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Referência
Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions
Legros, J.-Y.; et al, Tetrahedron, 2001, 57(13), 2507-2514

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ;  0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
Referência
Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes
Yuen, Mai-Yan; et al, Chemistry - A European Journal, 2010, 16(47), 14131-14141

1-(Isoquinolin-3-yl)ethanone Raw materials

1-(Isoquinolin-3-yl)ethanone Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
A10893
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):163.0/343.0